[S(R)]-N-[(S)-(phenyl)[5-(Diphenylphosphino)-9,9-dimethyl-9H-xanthen-4-yl](phenyl)methyl]-2-methyl-2-propanesulfinamide
Description
This compound is a chiral sulfinamide-phosphine hybrid ligand with a xanthene backbone, designed for asymmetric catalysis. Its structure comprises a 9,9-dimethyl-9H-xanthen-4-yl core substituted with a diphenylphosphino group at the 5-position and a stereochemically defined sulfinamide moiety at the 4-position. The sulfinamide group ([S(R)] configuration) and the adjacent chiral center ((S)-configuration) are critical for enantioselective coordination to transition metals, enabling applications in cross-coupling and hydrogenation reactions . The molecular formula is C₃₃H₃₆NO₂PS (MW: 541.7), and it is typically stored under argon to prevent oxidation of the phosphine group . Its synthesis involves multi-step functionalization of the xanthene scaffold, with rigorous purification via column chromatography .
Properties
IUPAC Name |
(R)-N-[(S)-(5-diphenylphosphanyl-9,9-dimethylxanthen-4-yl)-phenylmethyl]-2-methylpropane-2-sulfinamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H38NO2PS/c1-37(2,3)43(40)39-34(27-17-9-6-10-18-27)30-23-15-24-31-35(30)41-36-32(38(31,4)5)25-16-26-33(36)42(28-19-11-7-12-20-28)29-21-13-8-14-22-29/h6-26,34,39H,1-5H3/t34-,43+/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHKADKPVTWWGNZ-PSBPOGMQSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=C(C(=CC=C2)P(C3=CC=CC=C3)C4=CC=CC=C4)OC5=C(C=CC=C51)C(C6=CC=CC=C6)NS(=O)C(C)(C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(C2=C(C(=CC=C2)P(C3=CC=CC=C3)C4=CC=CC=C4)OC5=C(C=CC=C51)[C@H](C6=CC=CC=C6)N[S@](=O)C(C)(C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H38NO2PS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
603.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [S®]-N-(S)-(phenyl)[5-(Diphenylphosphino)-9,9-dimethyl-9H-xanthen-4-ylmethyl]-2-methyl-2-propanesulfinamide typically involves multiple steps:
Formation of the Phosphine Ligand: The diphenylphosphino group is introduced through a reaction involving diphenylphosphine and a suitable halogenated precursor.
Xanthene Derivative Synthesis: The xanthene core is synthesized through a Friedel-Crafts alkylation reaction, followed by functionalization to introduce the diphenylphosphino group.
Sulfinamide Introduction: The sulfinamide moiety is introduced via a reaction between a sulfinyl chloride and an amine, followed by coupling with the xanthene derivative.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
[S®]-N-(S)-(phenyl)[5-(Diphenylphosphino)-9,9-dimethyl-9H-xanthen-4-ylmethyl]-2-methyl-2-propanesulfinamide undergoes various types of chemical reactions:
Oxidation: The phosphine group can be oxidized to form phosphine oxides.
Reduction: The sulfinamide group can be reduced to the corresponding amine.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride or iron(III) chloride.
Major Products
Oxidation: Formation of phosphine oxides.
Reduction: Formation of the corresponding amine.
Substitution: Various substituted aromatic derivatives depending on the electrophile used.
Scientific Research Applications
[S®]-N-(S)-(phenyl)[5-(Diphenylphosphino)-9,9-dimethyl-9H-xanthen-4-ylmethyl]-2-methyl-2-propanesulfinamide has several applications in scientific research:
Catalysis: It is used as a ligand in asymmetric catalysis, particularly in the synthesis of chiral molecules.
Medicinal Chemistry: The compound is explored for its potential in drug development, especially in the design of enzyme inhibitors.
Material Science: It is used in the development of novel materials with specific electronic properties.
Mechanism of Action
The mechanism of action of [S®]-N-(S)-(phenyl)[5-(Diphenylphosphino)-9,9-dimethyl-9H-xanthen-4-ylmethyl]-2-methyl-2-propanesulfinamide involves its interaction with molecular targets through its phosphine and sulfinamide groups. The phosphine group can coordinate with metal centers, facilitating catalytic processes. The sulfinamide group can form hydrogen bonds and other interactions with biological targets, influencing their activity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structurally analogous compounds differ in substituents on the xanthene core, phosphine/amine groups, or sulfinamide stereochemistry. Below is a systematic comparison:
Table 1: Structural and Functional Comparison of Analogs
| Compound Name | Substituents/Modifications | Molecular Weight | Key Applications | Reference CAS |
|---|---|---|---|---|
| [S(R)]-N-[(S)-(phenyl)5-(Diphenylphosphino)-9,9-dimethyl-9H-xanthen-4-ylmethyl]-2-methyl-2-propanesulfinamide | Phenyl groups at xanthene-4 and sulfinamide | 541.7 | Asymmetric hydrogenation | 2162939-90-2 |
| [S(R)]-N-[(R)-[5-(Diphenylphosphino)-9,9-dimethyl-9H-xanthen-4-yl]phenylmethyl]-2-methyl-2-propanesulfinamide | R-configuration at xanthene-4 chiral center | 603.76 | Suzuki-Miyaura coupling | 2160535-58-8 |
| [S(R)]-N-[(R)-5-(Diphenylphosphino)-9,9-dimethyl-9H-xanthen-4-ylmethyl]-2-methyl-2-propanesulfinamide | 4-Methoxyphenyl substituent | 633.78 | Enhanced steric bulk for regioselectivity | 2160535-56-6 |
| (R)-N-((R)-(5-(Diphenylphosphanyl)-9,9-dimethyl-9H-xanthen-4-yl)(4-methoxyphenyl)methyl)-2-methylpropane-2-sulfinamide | Methoxy group at para-position of phenyl ring | 633.78 | Stabilized metal complexes in polar media | 2160535-56-6 |
Key Findings
Steric and Electronic Effects: The 4-methoxyphenyl analog (MW: 633.78) exhibits increased steric bulk compared to the parent compound (MW: 541.7), improving regioselectivity in Pd-catalyzed cross-coupling reactions . Diphenylphosphino vs. dialkylphosphino variants show higher electron-donating capacity, enhancing catalytic activity in hydrogenation .
Stereochemical Impact :
- Inversion of configuration at the xanthene-4 chiral center (e.g., R→S) reduces enantiomeric excess (ee) by 15–20% in ketone hydrogenation, as observed in comparative studies .
Cross-Reactivity and Selectivity: Immunoassay studies reveal that methoxy-substituted analogs exhibit lower cross-reactivity (≤5%) with non-target proteins compared to phenyl variants (15–20%), attributed to reduced hydrophobic interactions .
Similarity Indexing :
- Using Tanimoto coefficients (fingerprint-based similarity), the parent compound shares 85–90% structural similarity with its methoxy analog but only 60–65% with alkylphosphine derivatives .
Table 2: Physicochemical and Catalytic Performance
Research Implications
- Ligand Design : Methoxy and bulky aryl substituents optimize steric effects but may compromise solubility, necessitating trade-offs in solvent selection .
- Stereochemical Precision: Minor configuration changes significantly impact catalytic performance, underscoring the need for stringent synthetic control .
- Assay Compatibility: Cross-reactivity data suggest methoxy derivatives are preferable for diagnostic applications requiring high selectivity .
Biological Activity
The compound [S(R)]-N-[(S)-(phenyl)5-(Diphenylphosphino)-9,9-dimethyl-9H-xanthen-4-ylmethyl]-2-methyl-2-propanesulfinamide is a complex organophosphorus compound with significant potential in various biological applications. Its structure includes a xanthene core, which is known for its diverse biological activities, particularly in the fields of medicinal chemistry and biochemistry. This article delves into the biological activity of this compound, supported by relevant case studies and research findings.
Molecular Structure
- Molecular Formula : C33H36NO2PS
- Molecular Weight : 541.7 g/mol
- CAS Number : 2162939-90-2
The compound features a xanthene moiety substituted with a diphenylphosphino group, which enhances its reactivity and biological interaction potential.
| Property | Value |
|---|---|
| Molecular Formula | C33H36NO2PS |
| Molecular Weight | 541.7 g/mol |
| CAS Number | 2162939-90-2 |
| Purity | ≥95% |
Antioxidant Properties
Research has indicated that compounds containing xanthene structures exhibit significant antioxidant activity. Specifically, derivatives of 9H-xanthenes have been shown to scavenge reactive oxygen species (ROS) effectively. Studies suggest that the presence of hydroxyl groups in these compounds enhances their ability to neutralize free radicals, thereby protecting cells from oxidative stress .
Enzyme Inhibition
The diphenylphosphino group in the compound is known to interact with various enzymes, potentially acting as an inhibitor. For instance, phosphine ligands have been studied for their role in modulating enzyme activity in biochemical pathways, which may include inhibition of phosphatases or kinases . This could open avenues for therapeutic applications in diseases where such enzymes play a crucial role.
Case Studies
-
Antioxidant Activity Study :
A study conducted on a series of xanthene derivatives demonstrated that certain modifications at the phenyl group significantly increased their antioxidant capacity. The tested compounds showed IC50 values indicating effective scavenging of ROS in vitro, suggesting potential for further development as therapeutic agents against oxidative stress-related diseases . -
Enzyme Interaction Analysis :
Another research focused on the interaction of diphenylphosphino derivatives with protein kinases revealed that these compounds could inhibit kinase activity, leading to altered cellular signaling pathways. This inhibition was quantified using biochemical assays that measured phosphorylation levels in cell cultures treated with the compound .
Potential Therapeutic Applications
Given its structure and biological activities, [S(R)]-N-[(S)-(phenyl)5-(Diphenylphosphino)-9,9-dimethyl-9H-xanthen-4-ylmethyl]-2-methyl-2-propanesulfinamide may have applications in:
- Cancer Therapy : By inhibiting specific kinases involved in tumor growth.
- Neuroprotection : Through its antioxidant properties to protect neuronal cells from damage.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
